4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with iodine at the 4-position, two methyl groups at the 1 and 3 positions, and a carboxylic acid group at the 5-position
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes such as succinate dehydrogenase .
Mode of Action
The mode of action of 4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid involves interactions with its targets, leading to changes in their function. For instance, similar compounds have been known to inhibit the function of succinate dehydrogenase
Biochemical Pathways
Inhibition of succinate dehydrogenase, as seen with similar compounds, would affect the citric acid cycle and mitochondrial respiration .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could influence their bioavailability.
Result of Action
Inhibition of succinate dehydrogenase by similar compounds can disrupt energy production in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid typically involves the iodination of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds as follows:
- Dissolve 1,3-dimethyl-1H-pyrazole-5-carboxylic acid in an appropriate solvent, such as acetic acid.
- Add iodine and the oxidizing agent to the solution.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, cost-effectiveness, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
Substitution Products: Depending on the nucleophile, products like azides, thiocyanates, or other substituted pyrazoles.
Oxidation Products: Derivatives like pyrazole-5-carboxylates.
Reduction Products: Alcohol derivatives of the pyrazole ring.
Scientific Research Applications
4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Chemistry: The compound can be a precursor for the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazole-5-carboxylic acid: Lacks the iodine substitution, making it less reactive in certain substitution reactions.
4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: Similar structure but with chlorine instead of iodine, leading to different reactivity and properties.
3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Different substitution pattern, affecting its chemical behavior and applications.
Uniqueness
4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine substitution enhances the compound’s ability to participate in coupling reactions and other transformations, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-iodo-2,5-dimethylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-3-4(7)5(6(10)11)9(2)8-3/h1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYDMHPDOOKLKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1I)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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